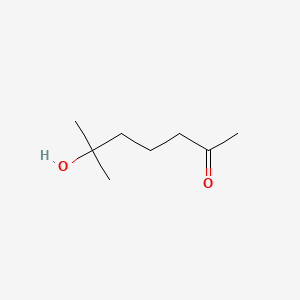
6-Hydroxy-6-methylheptan-2-one
Cat. No. B3053081
Key on ui cas rn:
5077-57-6
M. Wt: 144.21 g/mol
InChI Key: BDKJAPPUGXLAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04278602
Procedure details


Taking an overall evaluation of the second and third reaction (which simulate a plant operating with recycle but without recycling the hydroxyketone), a 2,6,6-trimethyl-2-cyanomethyltetrahydropyran yield of 52.9 mol % is obtained with respect to the 2-methyl-heptan-2-ol-6-one introduced into the reaction. As the hydroxyketone conversion during each test is about 80%, it is foreseeable that the overall pyran nitrile yield would rise to around 66 mol % if the unconverted hydroxyketone was also recycled.

Name
2,6,6-trimethyl-2-cyanomethyltetrahydropyran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[OH:1]C(O)=O.[CH3:5][C:6]1([CH2:14]C#N)[CH2:11][CH2:10][CH2:9][C:8](C)([CH3:12])[O:7]1>>[CH3:5][C:6]([OH:1])([CH2:11][CH2:10][CH2:9][C:8](=[O:7])[CH3:12])[CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC(=O)O
|
Step Two
|
Name
|
2,6,6-trimethyl-2-cyanomethyltetrahydropyran
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC(CCC1)(C)C)CC#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
third reaction (which
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(CCCC(C)=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
